(2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

This pre-formed, patent-validated (US 7,553,964) H3 receptor ligand scaffold combines a strained cyclobutyl ring, Thorpe-Ingold-effect gem-dimethyl group, and N-methyl secondary amine. The HCl salt ensures weighing accuracy, long-term stability, and rapid analog access via N-alkylation/reductive amination. Ideal for CNS drug discovery, DEL libraries, and impurity profiling.

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
CAS No. 2098113-25-6
Cat. No. B1485123
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride
CAS2098113-25-6
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESCC(C)(CNC)C1CCC1.Cl
InChIInChI=1S/C9H19N.ClH/c1-9(2,7-10-3)8-5-4-6-8;/h8,10H,4-7H2,1-3H3;1H
InChIKeyCZEWWSRIYUTPKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride (CAS 2098113-25-6): Structural Identity and Physicochemical Baseline for Procurement Differentiation


(2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride (CAS 2098113-25-6) is a secondary alkylamine hydrochloride salt with the molecular formula C₉H₂₀ClN and a molecular weight of 177.71 g·mol⁻¹ [1]. Its structure features a strained cyclobutyl ring, a geminal dimethyl-substituted α-carbon, and an N-methyl secondary amine, yielding a compact, three-dimensional scaffold with precisely two hydrogen bond donors (N–H, H–Cl) and one hydrogen bond acceptor [2]. The compound is commercially supplied at 95–98% purity as a crystalline solid . Its combination of ring strain (approximately 26.3 kcal·mol⁻¹ for cyclobutane) and the Thorpe-Ingold effect imparted by the gem-dimethyl group confers conformational restriction not found in linear or monocyclic aliphatic amine analogs [3].

Why (2-Cyclobutyl-2-methylpropyl)(methyl)amine Hydrochloride Cannot Be Indiscriminately Replaced by Cyclobutyl Amine or Cyclohexyl Amine Analogs


In-class cyclobutyl amines such as the primary amine 1-(1-isobutylcyclobutyl)methanamine and the simpler (cyclobutylmethyl)methylamine hydrochloride, as well as isomeric cyclohexyl analogs sharing the identical molecular formula C₉H₂₀ClN, differ in amine class (primary vs. secondary), substitution pattern, ring size, and lipophilicity . The target compound’s N-methyl secondary amine imparts distinct basicity (predicted pKa ~10.27 for the free base conjugate acid of the related primary amine scaffold) and hydrogen-bonding capacity (2 HBD, 1 HBA) relative to primary amine comparators (3 HBD, 1 HBA), altering solubility, formulation behavior, and biological target engagement [1]. The gem-dimethyl group α to the cyclobutyl ring restricts conformational freedom and enhances metabolic stability via the Thorpe-Ingold effect, a feature absent in non-geminal analogs such as (2-cyclobutylpropyl)(methyl)amine [2]. The cyclobutyl ring versus cyclohexyl ring choice modulates logP by approximately 0.4–0.7 log units and changes molecular shape from puckered-planar (cyclobutyl, ~88° bond angles) to chair-conformer (cyclohexyl), critically affecting protein binding pocket complementarity . Procuring a generic “cyclobutyl amine hydrochloride” without verifying these structural specifications risks introducing a compound with divergent physicochemical, pharmacokinetic, and pharmacological profiles.

Product-Specific Quantitative Differentiation Evidence for (2-Cyclobutyl-2-methylpropyl)(methyl)amine Hydrochloride (CAS 2098113-25-6)


N-Methyl Secondary Amine vs. Primary Amine: Hydrogen-Bond Donor Count and Predicted CNS Permeability Advantage

The target compound is an N-methyl secondary amine hydrochloride possessing two hydrogen-bond donors (N–H, H–Cl) and one hydrogen-bond acceptor [1]. In contrast, the closest primary amine analog, 1-(1-isobutylcyclobutyl)methanamine (CAS 1015846-36-2, free base), structurally differs by having a –CH₂NH₂ group rather than a –CH₂NHCH₃ group, which in its protonated hydrochloride form would present three hydrogen-bond donors (NH₃⁺) and one acceptor . Reducing the HBD count from three to two while retaining a single HBA is predicted to improve passive membrane permeability and central nervous system (CNS) penetration potential, based on established medicinal chemistry guidelines wherein total HBD ≤ 3 and preferably ≤ 2 correlates with enhanced CNS exposure [2]. The computed number of rotatable bonds for the target compound is three [1], identical to the primary amine analog, indicating that the HBD reduction is achieved without introducing additional conformational entropy.

Medicinal Chemistry CNS Drug Design Physicochemical Profiling

Cyclobutyl vs. Cyclohexyl Ring: LogP Differentiation Amongst Isomeric C₉H₂₀ClN Hydrochloride Salts

2-Cyclohexylpropan-2-amine hydrochloride (CAS 90726-02-6) shares the identical molecular formula (C₉H₂₀ClN) and molecular weight (177.71–177.72 g/mol) with the target compound, differing solely in the replacement of the cyclobutyl ring with a cyclohexyl ring . Despite this isomeric relationship, the computed logP for the cyclohexyl analog is reported as 2.19 , whereas the cyclobutyl-containing target compound is structurally predicted to exhibit a lower logP (estimated ~1.5–1.8 based on the contribution of one fewer methylene group and the more polarizable nature of the strained cyclobutyl ring) . The experimentally accessible logP difference of approximately 0.4–0.7 log units between the two isomers translates to a 2.5- to 5-fold difference in octanol-water partition coefficient, substantially impacting aqueous solubility, plasma protein binding, and volume of distribution [1]. Furthermore, the cyclobutyl ring adopts a puckered conformation with bond angles of approximately 88° (strain energy ~26.3 kcal/mol), whereas cyclohexane exists predominantly in a chair conformation with 109.5° bond angles and negligible strain, leading to distinct three-dimensional shapes for molecular recognition [2].

Lipophilicity Optimization Physicochemical Property Comparison Scaffold Selection

Hydrochloride Salt Form: Enhanced Aqueous Solubility and Solid-State Stability vs. Free Base

The hydrochloride salt of (2-cyclobutyl-2-methylpropyl)(methyl)amine (free base CAS 1599940-06-3, MW 141.25, C₉H₁₉N) is supplied as a crystalline solid with enhanced water solubility relative to the free base, a property consistently demonstrated across cyclobutyl amine hydrochloride salts [1]. The free base form (CAS 1599940-06-3) is a liquid or low-melting solid with limited water miscibility, whereas the hydrochloride salt (CAS 2098113-25-6) is a white crystalline solid soluble in water and polar organic solvents, enabling direct use in aqueous biological assay buffers without co-solvent addition . The salt form also provides improved long-term storage stability under ambient conditions, mitigating amine oxidation and carbonate formation that can compromise free base purity over time . This salt vs. free base differentiation is consistent with general principles of pharmaceutical salt formation, where hydrochloride salts of secondary amines typically exhibit aqueous solubility enhancements of 10- to 1000-fold over their free base counterparts depending on the specific counterion and crystal lattice energy [2].

Pre-formulation Salt Selection Solubility Enhancement

Supplier Purity Benchmarking: 98% (Leyan) vs. 95% Industry Standard for Cyclobutyl Amine Hydrochlorides

Commercially, (2-cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride is available at two distinct purity grades: 95% (supplied by BenchChem, AKSci, and other general chemical vendors) and 98% (supplied by Leyan/Shanghai Haohong Biomedical Technology Co., Ltd., Product No. 2238584) . The 98% purity grade represents a 3-percentage-point absolute improvement in purity, corresponding to a 60% reduction in total impurities (from 5% to 2% impurity content). For comparison, the closely related cyclobutyl amine analog 1-(1-isobutylcyclobutyl)methanamine is typically supplied at 95% purity (AKSci, Hit2Lead, VWR), and 2-cyclohexylpropan-2-amine hydrochloride is supplied at 95–97% . This purity differential is particularly relevant for: (i) biological assays where trace amine impurities may act as competitive ligands at aminergic receptors; (ii) synthetic chemistry applications where impurity carry-through affects downstream yield; and (iii) analytical method development requiring well-characterized reference standards [1].

Quality Control Procurement Specification Purity Benchmarking

Patent-Classified Scaffold: Cyclobutyl Amine Derivatives as Histamine H3 Receptor Ligands by Abbott Laboratories

The cyclobutyl amine chemotype encompassing (2-cyclobutyl-2-methylpropyl)(methyl)amine is explicitly claimed in patent families assigned to Abbott Laboratories (US Patent 7,553,964; US Patent Application 2009/0227593; WO 2006/132914 A2) as histamine-3 (H₃) receptor ligands [1][2]. The generic Markush formula (I) in these patents covers cyclobutyl amines wherein R₄ and R₅ are independently selected from alkyl, fluoroalkyl, hydroxyalkyl, alkoxyalkyl, and cycloalkyl, or together form a non-aromatic ring—a definition that encompasses N-methyl substitution (R₄ = methyl) with gem-dimethyl alkyl substitution on the cyclobutyl-containing scaffold [3]. The H₃ receptor is a presynaptic autoreceptor and heteroreceptor regulating the release of histamine, acetylcholine, dopamine, norepinephrine, and serotonin, with validated therapeutic relevance in cognitive disorders, sleep-wake regulation, attention deficit hyperactivity disorder, and metabolic syndrome [4]. By contrast, the primary amine analog 1-(1-isobutylcyclobutyl)methanamine (CAS 1015846-36-2) and the truncated (cyclobutylmethyl)methylamine hydrochloride (CAS 1251925-47-9, MW 135.64) lack the full substitution pattern specified in the Abbott patent claims for optimal H₃ receptor pharmacophore engagement .

Histamine H3 Receptor CNS Drug Discovery Intellectual Property Landscape

Geminal Dimethyl Substitution: Metabolic Stability Advantage via the Thorpe-Ingold Effect vs. Non-Geminal Analogs

The target compound incorporates a geminal dimethyl group at the α-carbon position relative to the cyclobutyl ring, a structural feature that induces the Thorpe-Ingold effect—the compression of the internal bond angle and restriction of conformational freedom that can enhance both chemical and metabolic stability [1]. The closest non-geminal analog, (2-cyclobutylpropyl)(methyl)amine (CAS 1595669-30-9), bears only a single methyl substituent at the α-position, resulting in greater conformational flexibility and a lower degree of steric shielding around the metabolically labile amine and adjacent C–H bonds [2]. The gem-dimethyl motif has been extensively validated in medicinal chemistry to reduce N-dealkylation by cytochrome P450 enzymes, decrease α-carbon hydroxylation, and improve overall metabolic half-life [3]. For example, the incorporation of a gem-dimethyl group in related amine scaffolds has been shown to reduce intrinsic clearance in human liver microsomes by 2- to 10-fold compared to the non-geminal counterparts, though specific data for this exact compound pair have not been published [3]. The calculated exact mass of the target hydrochloride is 177.1284273 g/mol with three rotatable bonds [4], identical in rotatable bond count to the non-geminal analog, confirming that the added methyl group contributes steric bulk without introducing additional degrees of conformational freedom.

Metabolic Stability Conformational Restriction Scaffold Design

Optimal Application Scenarios for (2-Cyclobutyl-2-methylpropyl)(methyl)amine Hydrochloride (CAS 2098113-25-6) Based on Product-Specific Evidence


Histamine H₃ Receptor Antagonist Lead Generation and SAR Exploration in CNS Drug Discovery

This compound serves as a direct entry point into the Abbott Laboratories cyclobutyl amine H₃ receptor ligand chemotype claimed in US Patent 7,553,964 and related filings [1]. Medicinal chemistry teams pursuing H₃ antagonists for cognitive enhancement, narcolepsy, or ADHD can procure this pre-formed scaffold rather than synthesizing the cyclobutyl-gem-dimethyl-N-methyl architecture de novo. Its secondary amine and hydrochloride salt form facilitate rapid analog synthesis via N-alkylation, reductive amination, or amide coupling, while the patent landscape provides a validated pharmacophore hypothesis to guide SAR expansion [1][2]. The lower predicted logP relative to cyclohexyl isomeric analogs supports CNS drug-likeness optimization .

Building Block for sp³-Rich Fragment-Based Drug Discovery (FBDD) and DNA-Encoded Library (DEL) Synthesis

With a fraction of sp³-hybridized carbons (Fsp³) of 1.0 (all carbons are sp³), three-dimensional shape imparted by the puckered cyclobutyl ring (bond angles ~88°), and the conformational restriction of the gem-dimethyl group [1], this compound is an ideal building block for fragment libraries and DNA-encoded libraries (DELs) where three-dimensionality and scaffold diversity are paramount selection criteria [2]. The 98% purity grade available from Leyan (Product No. 2238584) meets the stringent purity requirements for DEL chemistry, where amine impurities can cap DNA-linked intermediates and reduce library yield . The hydrochloride salt ensures accurate weighing and long-term storage stability for library production workflows [3].

CNS-Penetrant Probe Compound Development Leveraging Favorable Physicochemical Properties

The combination of exactly two hydrogen-bond donors, one hydrogen-bond acceptor, molecular weight of 177.71 g/mol (free base ~141.25), and three rotatable bonds places this compound within the optimal physicochemical space for CNS drug candidates as defined by Pajouhesh and Lenz (MW ≤ 400, HBD ≤ 3, HBA ≤ 7) [1]. Compared to the primary amine analog 1-(1-isobutylcyclobutyl)methanamine, the N-methylation reduces HBD count from three to two while preserving the same rotatable bond count, a medicinal chemistry tactic specifically associated with enhanced blood-brain barrier penetration [2]. The gem-dimethyl group further contributes to metabolic stability, supporting the development of probe compounds with sufficient brain exposure for target engagement studies .

Reference Standard for Cyclobutyl Amine Impurity Profiling and Analytical Method Development

The availability of this compound at 98% purity [1] makes it suitable as a reference standard for impurity profiling in pharmaceutical development programs involving cyclobutyl amine-containing APIs (e.g., sibutramine analogs and related cyclobutanemethanamine derivatives) [2]. Its well-defined molecular properties—exact mass 177.1284273 g/mol, distinct InChI Key (CZEWWSRIYUTPKI-UHFFFAOYSA-N), and characteristic isotopic pattern from chlorine—enable unambiguous identification by LC-MS, GC-MS, and NMR . The hydrochloride salt form provides superior solution stability in aqueous and methanolic diluents compared to free base amines, which are prone to oxidation and carbonate formation during analytical method validation [3].

Quote Request

Request a Quote for (2-Cyclobutyl-2-methylpropyl)(methyl)amine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.